molecular formula C7H4ClNO B107618 5-Chlorobenzoxazole CAS No. 17200-29-2

5-Chlorobenzoxazole

Cat. No. B107618
CAS RN: 17200-29-2
M. Wt: 153.56 g/mol
InChI Key: VWMQXAYLHOSRKA-UHFFFAOYSA-N
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Description

5-Chlorobenzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom substituted at the 5-position of the benzoxazole structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-Chlorobenzoxazole and its derivatives can be achieved through various methods. For instance, 5-chloroisoxazoles can be transformed into 5-azidoisoxazoles by displacement of the chlorine atom with an azide ion, which can further undergo thermal decomposition to yield different products . Additionally, 4-alkyl-5-aminoisoxazoles have been synthesized through nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, showcasing the versatility of chlorinated precursors in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been determined using spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal the orthorhombic crystalline structure and provide detailed information on bond lengths, bond angles, and torsion angles . Similarly, the structure of 2-amino-5-chlorobenzoxazole has been optimized using density functional theory (DFT), which allows for the prediction of molecular properties and the influence of substituents like chlorine and amino groups on the compound's behavior .

Chemical Reactions Analysis

The reactivity of chlorinated heterocycles enables the synthesis of various heterocyclic scaffolds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of diverse nitrogenous heterocycles, including benzimidazoles and quinoxalinones . The presence of a chlorine atom in these molecules often facilitates further functionalization through substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoxazole derivatives can be deduced from experimental and theoretical studies. Spectroscopic techniques such as FTIR, FT-Raman, NMR, and UV-Visible spectroscopy provide insights into the vibrational modes, electronic transitions, and chemical shifts of these compounds . The presence of a chlorine atom significantly affects the electronic properties of the molecule, as seen in the case of 2-amino-5-chlorobenzoxazole, where the chlorine atom and amino group influence the skeletal modes and proton chemical shifts .

Scientific Research Applications

Synthesis and Characterization

5-Chlorobenzoxazole has been synthesized through cyclization reactions involving 2-amino-4-chlorophenol and urea, leading to the preparation of various benzoxazolone derivatives. These compounds were characterized using techniques like 1H NMR and MS spectra, highlighting their structural properties (Ju Xiu-lian, 2011).

Energetic Studies

Energetic studies of benzoxazole derivatives, including 5-chlorobenzoxazole, have been conducted using experimental and computational approaches. These studies provide insights into the enthalpy of formation and sublimation of these compounds, crucial for understanding their chemical behavior and potential applications (Ana L. R. Silva, A. Cimas, M. D. R. D. Silva, 2013).

Pharmacological Properties

5-Chlorobenzoxazole-based derivatives have shown potential in pharmacological applications. For instance, certain derivatives have demonstrated nanomolar affinity towards σ1 and σ2 receptors, suggesting their potential therapeutic applications in cancer treatment (G. Romeo et al., 2019).

Antiviral Activity

Derivatives of 5-Chlorobenzoxazole, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to possess anti-tobacco mosaic virus activity. This indicates a potential for these compounds in antiviral drug development (Zhuo Chen et al., 2010).

Muscle Relaxant Activity

Some 2-aminobenzoxazoles and benzoxazolinones, including compounds derived from 5-chlorobenzoxazole, have shown marked muscle relaxant activity. This finding is significant for potential applications in therapies for muscle spasms and related conditions (J. Sam, J. N. Plampin, 1964).

Anticonvulsant Activity

5-Chlorobenzoxazole has been used to synthesize compounds with anticonvulsant activity. This suggests its potential as a precursor in the development of treatments for epilepsy and related disorders (Abdel-Ghany A. El-Helby, 2002).

Safety And Hazards

5-Chlorobenzoxazole may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

5-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMQXAYLHOSRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169201
Record name Benzoxazole, 5-chloro-
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Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Chlorobenzoxazole

CAS RN

17200-29-2
Record name 5-Chlorobenzoxazole
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Record name Benzoxazole, 5-chloro-
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Record name 17200-29-2
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Record name Benzoxazole, 5-chloro-
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Record name 5-Chlorobenzoxazole
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Synthesis routes and methods

Procedure details

To a 250 mL 3-neck round bottom flask equipped with a distillation head, glass stopper, septum, thermocouple and magnetic stir bar was charged 2-amino-4-chlorophenol (20.00 g, 0.139 mol). The solid was dissolved in THF (60 mL) and p-TsOH (0.265 g, 1.39 mmol) was added. The brown solution was warmed to 60° C. over 10 min and aged for 90 min. HPLC assay of the reaction mixture showed 1 LCAP unreacted starting material. The temperature was increased from 60° C. to 74° C., and at 63° C. solvent distillation began. A total of 58 mL was collected during the first distillation. The mixture was diluted with THF (60 mL) and a total of 67 mL of solvent was removed between 71 and 84° C. The mixture was again diluted with THF (60 mL) and 61 mL of solvent was removed between 74 and 114° C. The dark brown solution was cooled to room temperature. The final mass of the solution was 27.96 g. Analysis of the crude stream by 1H NMR showed 0.1 wt % MeOH present in the sample. 1H NMR (500 MHz, CDCl3): δ=8.10 (s, 1H), 7.76 (d, J=1.5 Hz, 1H), 7.50 (d, J=8.7 Hz, 1H), 7.36 ppm (dd, J=8.7, 1.7 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step Two
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
J Sam, JN Plampin, GI Poos - The Journal of Organic Chemistry, 1958 - ACS Publications
… of 2-amino-5-chlorobenzoxazole is reported.Structure proofs, … erties of 2-amino-5-chlorobenzoxazole (I)lb stimulated us … assigned the structure 2-methylamino-5-chlorobenzoxazole. …
Number of citations: 26 pubs.acs.org
V Arjunan, PS Balamourougane, CV Mythili… - Journal of Molecular …, 2011 - Elsevier
The solid phase FTIR and FT-Raman spectra of 2-amino-5-chlorobenzoxazole have been recorded in the regions 4000–400 and 3500–100cm −1 , respectively. The spectra were …
Number of citations: 27 www.sciencedirect.com
A Decken, RA Gossage - Journal of inorganic biochemistry, 2005 - Elsevier
The synthesis and characterisation (NMR, X-ray, elemental analysis) of the first transition metal complex of Zoxazolamine (1: 2-amino-5-chlorobenzoxazole), viz. [ZnCl 2 (1) 2 ] (2) is …
Number of citations: 23 www.sciencedirect.com
K Kamijo, GB Koelle - … of the Society for Experimental Biology …, 1955 - journals.sagepub.com
McN-485 (Flexin) has been shown to produce selective depression of polysynaptic spinal reflexes at lower does then those required to block monosynaptic reflexes. In much higher …
Number of citations: 32 journals.sagepub.com
PJ Roy, K Landry, Y Leblanc, L Chun, N Tsou - Heterocycles, 1997 - infona.pl
The condensation of 2-aminobenzothiazoles with α-bromo ketones produces the fused imidazothiazole (2) whereas the analogous reaction with 2-aminobenzoxazoles gives the …
Number of citations: 15 www.infona.pl
KR Kunz, EW Taylor, HM Hutton… - Organic preparations …, 1990 - Taylor & Francis
We desired a general method of preparing a series of 5-substituted benzoxazoles, unsubstituted at the 2-position, for the determination of substituent effects by factor analysis and …
Number of citations: 18 www.tandfonline.com
JE Reeves - California Medicine, 1957 - ncbi.nlm.nih.gov
… Marsh, DF: Comparative pharmacological activity of 2-amino-5-chlorobenzoxazole (McN-485) and other mephenesin-like agents, abstracted, Fed. Proc., 14:366, 1955. Kamijo, K., and …
Number of citations: 4 www.ncbi.nlm.nih.gov
GW Wang, AX Zhou, JJ Wang, RB Hu, SD Yang - Organic letters, 2013 - ACS Publications
… Specifically, the preliminary bioassay indicated that 3-(5-chlorobenzoxazole)-3-hydroxy-N-benzyl-2-oxindole (2w) is a new inhibitor of human kidney cancer and hepatocellular …
Number of citations: 72 pubs.acs.org
G Romeo, O Prezzavento, S Intagliata, V Pittalà… - European journal of …, 2019 - Elsevier
… Based on the above considerations, herein we report the synthesis of novel 5-chlorobenzoxazole and benzothiazole derivatives (5–8 and 17–24, Fig. 1) as novel potential σ receptor …
Number of citations: 27 www.sciencedirect.com
WH Funderburk, RT Woodcock - Fed. Proc., 1955
Number of citations: 22

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